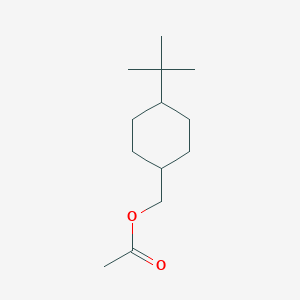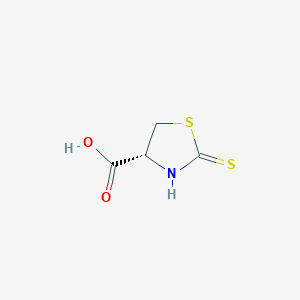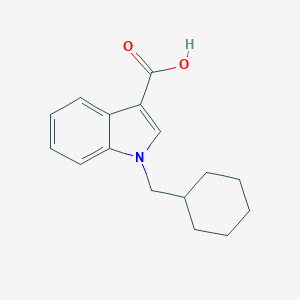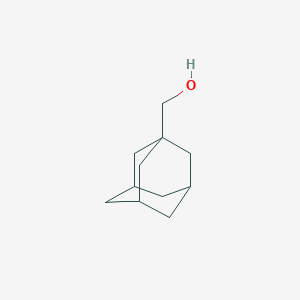
Benzyl N-(2-hydroxyethyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of benzyl N-(2-hydroxyethyl)carbamate derivatives is a topic of interest in several studies. For instance, the synthesis of cyclization-activated prodrugs based on benzoxazolones and oxazolidinones has been explored, where the carbamate prodrugs were designed to release parent drugs in aqueous and plasma media . Another study describes the enantioselective synthesis of a benzyl carbamate derivative, which is an intermediate for potent CCR2 antagonists, using iodolactamization as a key step . Additionally, a strategy for preparing hydroxamic acids using N-benzyloxycarbamate derivatives has been developed, which involves N-alkylation and reaction with stabilized carbon nucleophiles .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed in several studies. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been investigated, revealing layered structures created from hydrogen bonds . Another study on the U-shaped conformation of a benzyl carbamate compound shows the dihedral angles between different parts of the molecule and the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been the subject of research, with studies examining the cyclization of phenyl N-(2-hydroxybenzyl)carbamates to synthesize benzoxazin-2(3H)-ones . Another paper discusses the stereoselective intermolecular carbolithiation of alkenyl carbamates, which can be coupled with electrophilic substitution . Additionally, a metal-free C(sp3)-H functionalization of N-benzyl and N-allyl carbamates has been described, allowing for the construction of diverse α-substituted carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety. The studies provided do not directly address the physical properties such as melting point, solubility, or stability of these compounds. However, the reactivity and potential applications of these derivatives suggest that they have significant chemical versatility, which can be tailored for specific purposes, such as drug delivery or metal ion chelation .
Scientific Research Applications
Catalytic Applications
- Benzyl N-(2-hydroxyethyl)carbamate has been utilized in the field of catalysis. For example, it was used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which effectively formed piperidine derivatives (Zhang et al., 2006).
Synthesis and Characterization
- The compound has played a role in the synthesis of various derivatives. One study described the Mannich-type condensation of benzyl carbamate, aldehydes, and chlorophosphite, used in creating 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives (Cai et al., 2007).
Enzymatic Resolution
- It was also involved in enzymatic resolution processes. For instance, efficient enzymatic resolution of (±)-cis-benzyl N-(1-hydroxyindan-2-yl)carbamate was achieved using CALB as a biocatalyst (Lourenço et al., 2007).
Pharmaceutical Research
- In the pharmaceutical sector, this compound derivatives, such as (3‐benzyl‐5‐hydroxyphenyl)carbamates, have been explored as new antibacterial agents against Gram-positive bacteria (Liang et al., 2020).
Advanced Materials Development
- The compound has been used in the development of advanced materials, like the synthesis and characterization of new monomers containing UV-absorber functions, where derivatives like 2-hydroxy-4-benzophenonyl m -isopropenyl-α,α′-dimethyl-benzyl carbamate were synthesized (Pan et al., 1995).
Cholinesterase Inhibitors
- It has been involved in the creation of cholinesterase inhibitors, like benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which showed moderate inhibitory effect against acetylcholinesterase and butyrylcholinesterase (Pizova et al., 2017).
Mechanism of Action
Target of Action
Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is an organic compound that is used as a protected form of ammonia in the synthesis of primary amines . The primary targets of this compound are the molecules that it interacts with during the synthesis of primary amines .
Mode of Action
The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This interaction with its targets results in the synthesis of primary amines .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of primary amines . The downstream effects of these pathways are the production of primary amines, which are fundamental building blocks in organic chemistry and have numerous applications in the pharmaceutical industry .
Pharmacokinetics
It is known that the compound has high oral bioavailability when taken with food . It has dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .
Result of Action
The result of the action of this compound is the synthesis of primary amines . These amines can then be used in various chemical reactions, including the production of pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation
Safety and Hazards
The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
benzyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGINAGERRNGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299690 | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77987-49-6 | |
| Record name | 77987-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

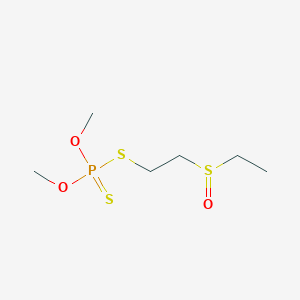

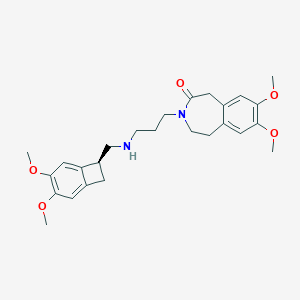
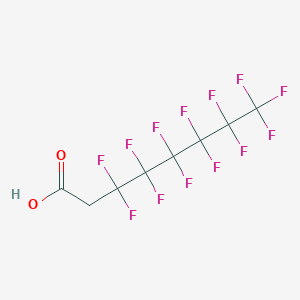

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
